molecular formula C19H21N3O3 B2452369 3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 1807977-20-3

3-[2-(Methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid

Cat. No.: B2452369
CAS No.: 1807977-20-3
M. Wt: 339.395
InChI Key: CLHOPAVSECBZAX-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Biological Activity : Lu Jiu-fu et al. (2015) explored the synthesis and crystal structure of a closely related compound, focusing on its moderate anticancer activity (Lu Jiu-fu et al., 2015).

Biological and Pharmaceutical Applications

  • Inhibitory Activity : B. Dumaitre and N. Dodic (1996) reported on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP specific (type V) phosphodiesterase, evaluating their enzymatic, cellular, and in vivo oral antihypertensive activity (B. Dumaitre & N. Dodic, 1996).
  • Anti-inflammatory Properties : G. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties, finding one compound with high activity and better therapeutic index than reference drugs (G. Auzzi et al., 1983).

Chemical Properties and Reactivity

  • Synthesis of Derivatives : X. Berzosa et al. (2011) described the synthesis of dimethyl 2-(methoxymethylene) pentanedioates leading to methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, highlighting the biological activities of these pyrimidine derivatives (X. Berzosa et al., 2011).
  • Reactivity and Ligand Synthesis : F. Bruni et al. (1994) studied the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, synthesizing pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives potentially acting as benzodiazepine receptor ligands (F. Bruni et al., 1994).

X-ray Analysis

  • X-Ray Structural Analysis : J. P. Clayton et al. (1980) conducted X-ray analysis of closely related compounds to determine their structure and related properties (J. P. Clayton et al., 1980).

Synthesis Techniques and Variations

  • One-step Synthesis Approaches : A. A. Harutyunyan et al. (2015) provided methods for the one-step synthesis of pyrido[2,3-d]pyrimidines and related compounds, demonstrating the versatility of these chemical processes (A. A. Harutyunyan et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly detailed in the search results .

Future Directions

The compound has been used in scientific research, including drug discovery, molecular biology, and chemical synthesis. Future research may continue to explore these applications and potentially discover new ones. For example, a study found that pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showed superior cytotoxic activities against MCF-7 and HCT-116, suggesting potential applications in cancer treatment .

Properties

IUPAC Name

3-[2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-15(9-10-17(23)24)13(2)22-19(20-12)18(16(21-22)11-25-3)14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHOPAVSECBZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C(=NN12)COC)C3=CC=CC=C3)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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